molecular formula C19H24N4O3S B2620895 6-Amino-2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(3-methoxyphenyl)pyrimidin-4-one CAS No. 893986-78-2

6-Amino-2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(3-methoxyphenyl)pyrimidin-4-one

Cat. No. B2620895
CAS RN: 893986-78-2
M. Wt: 388.49
InChI Key: IZGGTTPEKLMJGR-UHFFFAOYSA-N
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Description

6-Amino-2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(3-methoxyphenyl)pyrimidin-4-one is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality 6-Amino-2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(3-methoxyphenyl)pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(3-methoxyphenyl)pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Compounds related to 6-Amino-2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(3-methoxyphenyl)pyrimidin-4-one have been studied for their antiviral properties. For instance, 6-hydroxypyrimidines substituted at positions 2 and 4 exhibited significant antiviral activity against a range of viruses, including herpes simplex type 1 and 2, varicella-zoster virus, and human immunodeficiency virus types 1 and 2. The activity was particularly pronounced against retroviruses, highlighting the potential of these compounds in antiviral therapy (Holý et al., 2002).

Biological Interactions and Fluorescence Binding

Novel p-hydroxycinnamic acid amides, including pyrimidinyl derivatives, have been synthesized and their interactions with bovine serum albumin investigated through fluorescence and UV–vis spectral studies. This research offers insights into the binding constants, number of binding sites, and the distances between these compounds and bovine serum albumin, which could be essential for understanding their biological activities (Meng et al., 2012).

Synthesis and Biological Activities

The synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives has been explored due to their wide spectrum of biological activities, such as antimicrobial, antiviral, anticancer, antidepressive, and anti-inflammatory properties. These studies underscore the versatile potential of these compounds in various therapeutic areas (Bassyouni & Fathalla, 2013).

Dual Inhibitory Activity

Research into classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates revealed their potent dual inhibitory activity against thymidylate synthase and dihydrofolate reductase. These findings highlight the therapeutic potential of these compounds in cancer treatment, demonstrating a significant step forward in the development of dual-targeted therapies (Gangjee et al., 2008).

Antioxidant Activity

A study on the design and synthesis of novel 1H-3-Indolyl derivatives, including pyrimidin-2-amine derivatives, aimed at investigating their antioxidant activities. These compounds showed significant potential as inhibitors, particularly against ROS, highlighting their importance as antioxidants (Aziz et al., 2021).

properties

IUPAC Name

6-amino-2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(3-methoxyphenyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-26-15-8-6-7-14(11-15)23-16(20)12-17(24)21-19(23)27-13-18(25)22-9-4-2-3-5-10-22/h6-8,11-12H,2-5,9-10,13,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGGTTPEKLMJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=CC(=O)N=C2SCC(=O)N3CCCCCC3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(3-methoxyphenyl)pyrimidin-4-one

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